
1,1-Dibromo-N,N,N',N',N'',N''-hexamethyl-lambda~5~-phosphanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine is a chemical compound characterized by the presence of bromine and phosphorus atoms within its structure
Preparation Methods
The synthesis of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine typically involves the bromination of precursor compounds. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source under mild reaction conditions . This process does not require a catalyst or external oxidant, making it relatively straightforward and efficient.
Industrial production methods may involve the use of large-scale bromination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of solvents like dichloromethane and reagents such as potassium bromide and orthoperiodic acid can facilitate the bromination process .
Chemical Reactions Analysis
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphorus atom can change its oxidation state.
Addition Reactions: The compound can add to alkenes and alkynes, forming new carbon-bromine bonds.
Common reagents used in these reactions include dimethyl sulfoxide, oxalyl bromide, and tetrabutylammonium bromide . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the bromination of alkenes and alkynes.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biochemical studies.
Industry: Used in the production of flame retardants and other specialty chemicals due to its bromine content.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds. This reactivity is facilitated by the presence of the phosphorus atom, which can stabilize the transition states during the reaction .
Comparison with Similar Compounds
Similar compounds include:
1,1-Dibromoethane: Used as a fuel additive and soil fumigant.
1,2-Dibromoethane: Known for its use in leaded gasoline and as a pesticide.
Poly(N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide): Effective catalyst for organic synthesis.
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine is unique due to its hexamethyl-lambda~5~-phosphanetriamine core, which imparts distinct reactivity and stability compared to other dibromo compounds.
Properties
CAS No. |
71925-24-1 |
|---|---|
Molecular Formula |
C6H18Br2N3P |
Molecular Weight |
323.01 g/mol |
IUPAC Name |
N-[dibromo-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H18Br2N3P/c1-9(2)12(7,8,10(3)4)11(5)6/h1-6H3 |
InChI Key |
INCDQKZMBXHUFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(N(C)C)(N(C)C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
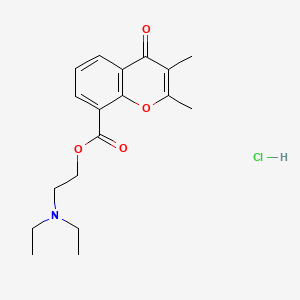
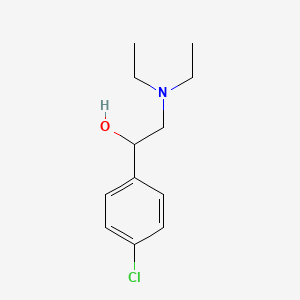
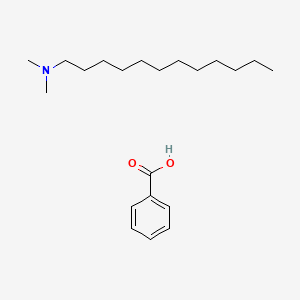
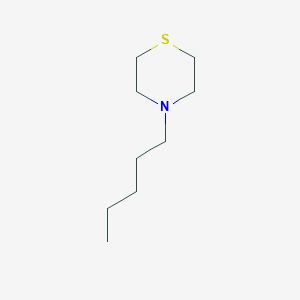
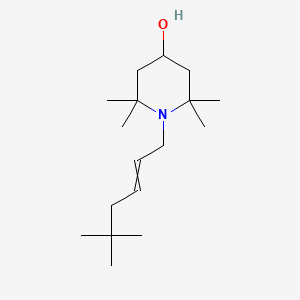
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
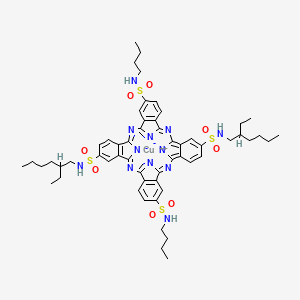
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)

